An In-depth Technical Guide to (4-Chloro-1,5-naphthyridin-3-yl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (4-Chloro-1,5-naphthyridin-3-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (4-Chloro-1,5-naphthyridin-3-yl)methanol. As a functionalized 1,5-naphthyridine derivative, this compound holds significant interest for medicinal chemistry and materials science due to the versatile reactivity of the chloro and hydroxymethyl groups. This document details a putative synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, it explores the potential biological significance of this scaffold, drawing on the known activities of related 1,5-naphthyridine derivatives.
Introduction
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The introduction of a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position of the 1,5-naphthyridine ring system creates a molecule, (4-Chloro-1,5-naphthyridin-3-yl)methanol, with multiple points for further chemical modification. The chloro group can participate in nucleophilic substitution reactions, while the primary alcohol of the hydroxymethyl group can be oxidized or converted to other functional groups. This dual functionality makes it a valuable building block for the synthesis of diverse chemical libraries for biological screening and the development of novel materials.
Chemical Structure and Properties
The chemical structure of (4-Chloro-1,5-naphthyridin-3-yl)methanol is characterized by a fused bicyclic aromatic system containing two nitrogen atoms at positions 1 and 5. A chlorine atom is substituted at the C4 position, and a hydroxymethyl group is attached to the C3 position.
Systematic Name: (4-Chloro-1,5-naphthyridin-3-yl)methanol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Appearance | White to off-white solid | Based on similar naphthyridine derivatives. |
| Melting Point | Not available (predicted to be >150 °C) | Naphthyridine cores are generally high-melting solids. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and lower alcohols. | Predicted based on the aromatic and functional group character. |
| pKa | Not available | The pyridine nitrogens will be weakly basic. |
| LogP | Not available | The presence of the chloro and hydroxyl groups will influence lipophilicity. |
Synthesis and Experimental Protocols
A plausible and efficient synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol can be envisioned in a three-step sequence starting from 3-aminopyridine, as illustrated below. This proposed pathway leverages established methodologies for the construction and functionalization of the 1,5-naphthyridine core[1][4].
Caption: Proposed synthetic pathway for (4-Chloro-1,5-naphthyridin-3-yl)methanol.
Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
The initial construction of the 1,5-naphthyridine scaffold is achieved via the Gould-Jacobs reaction[1][4].
Protocol:
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Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated, typically at 100-130 °C, to form the intermediate diethyl 2-((pyridin-3-ylamino)methylene)malonate.
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Cyclization: The crude intermediate is added to a high-boiling solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C. This thermal cyclization yields ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
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Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating under reflux with an aqueous solution of a base, such as sodium hydroxide.
-
Work-up: The reaction mixture is cooled and acidified with an acid like hydrochloric acid to a pH of 3-4, causing the product, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, to precipitate. The solid is collected by filtration, washed with water, and dried[4][5].
Step 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carboxylic acid
The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent.
Protocol:
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A mixture of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and phosphorus oxychloride (POCl₃) is heated under reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
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After completion of the reaction (monitored by TLC or LC-MS), the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice.
-
The resulting precipitate, 4-chloro-1,5-naphthyridine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol
The final step involves the selective reduction of the carboxylic acid to a primary alcohol.
Protocol:
-
4-Chloro-1,5-naphthyridine-3-carboxylic acid is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford (4-Chloro-1,5-naphthyridin-3-yl)methanol.
Spectroscopic Characterization (Predicted)
As no experimental data for (4-Chloro-1,5-naphthyridin-3-yl)methanol is readily available, the following spectroscopic characteristics are predicted based on known data for structurally similar compounds[6][7].
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0 (s, 1H, H2), ~8.8 (dd, 1H, H8), ~8.4 (dd, 1H, H6), ~7.6 (dd, 1H, H7), ~4.9 (s, 2H, CH₂), ~2.5 (br s, 1H, OH). Chemical shifts and coupling constants will be influenced by the solvent. |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic region: 8-9 signals between δ 120-160. Aliphatic region: ~δ 60 (CH₂). |
| Mass Spectrometry (EI) | M⁺ at m/z 194 and 196 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the hydroxymethyl group. |
| IR Spectroscopy (KBr pellet) | Broad O-H stretch (~3400-3200 cm⁻¹), C-H aromatic stretches (~3100-3000 cm⁻¹), C=C and C=N aromatic ring stretches (~1600-1450 cm⁻¹), C-O stretch (~1050 cm⁻¹), and C-Cl stretch (~800-600 cm⁻¹). |
Reactivity and Chemical Transformations
The presence of both a chloro and a hydroxymethyl group on the 1,5-naphthyridine scaffold allows for a variety of subsequent chemical transformations.
Caption: Potential chemical transformations of (4-Chloro-1,5-naphthyridin-3-yl)methanol.
Applications and Biological Significance
While the specific biological activity of (4-Chloro-1,5-naphthyridin-3-yl)methanol has not been reported, the 1,5-naphthyridine scaffold is a key component in many biologically active compounds. Derivatives have shown potential as:
-
Anticancer Agents: Many 1,5-naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines, often through the inhibition of topoisomerase I or by inducing apoptosis[8][9].
-
Antimicrobial Agents: The naphthyridine core is famously present in nalidixic acid, a 1,8-naphthyridine antibacterial agent. Chloro-substituted naphthyridine derivatives have also demonstrated promising antibacterial and antifungal activities[10].
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold has been utilized in the design of inhibitors for various kinases, which are crucial targets in cancer and inflammatory diseases.
-
Antiviral Agents: Certain derivatives have shown activity against a range of viruses[11].
The title compound serves as a key intermediate for the synthesis of libraries of novel 1,5-naphthyridine derivatives. The diverse reactivity of the chloro and hydroxymethyl groups allows for the systematic exploration of the structure-activity relationship (SAR) of this scaffold against various biological targets.
Conclusion
(4-Chloro-1,5-naphthyridin-3-yl)methanol represents a valuable and versatile building block for chemical synthesis. This guide has outlined a logical and feasible synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential for further chemical modification and application in drug discovery and materials science. The rich chemistry of the 1,5-naphthyridine core suggests that derivatives of this compound are likely to exhibit interesting and potentially useful biological activities, warranting further investigation by the scientific community.
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